4-Chloro-2-(cyclobutylthio)pyridine
CAS No.: 1346707-36-5
Cat. No.: VC15978193
Molecular Formula: C9H10ClNS
Molecular Weight: 199.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346707-36-5 |
|---|---|
| Molecular Formula | C9H10ClNS |
| Molecular Weight | 199.70 g/mol |
| IUPAC Name | 4-chloro-2-cyclobutylsulfanylpyridine |
| Standard InChI | InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
| Standard InChI Key | YHHIQCFKVDEDNE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)SC2=NC=CC(=C2)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular structure of 4-chloro-2-(cyclobutylthio)pyridine consists of a pyridine backbone (C₅H₅N) modified at two positions:
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Chlorine atom at the 4-position, which introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.
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Cyclobutylthio group (-S-C₄H₇) at the 2-position, contributing steric bulk and influencing intermolecular interactions.
The compound’s IUPAC name derives from its substituents: 4-chloro indicates the chlorine’s position, while 2-(cyclobutylthio) specifies the sulfur-linked cyclobutane moiety. Its SMILES notation is ClC1=CN=C(C=C1)SC2CCC2, reflecting the connectivity of atoms .
Physical and Chemical Data
Key physicochemical properties are summarized below:
The liquid state at room temperature suggests moderate intermolecular forces, while the chlorine and sulfur atoms contribute to polarity, influencing solubility in organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-chloro-2-(cyclobutylthio)pyridine typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions:
Nucleophilic Substitution
A common route utilizes 2,4-dichloropyridine as the starting material. The cyclobutylthio group is introduced via reaction with cyclobutanethiol in the presence of a base (e.g., NaH):
This method capitalizes on the differential reactivity of the 2- and 4-positions on the pyridine ring, with the 2-position being more susceptible to substitution due to reduced steric hindrance .
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling to attach the cyclobutylthio group. For example, a 2-bromo-4-chloropyridine precursor reacts with a cyclobutylthiol boronic ester under catalytic Pd(PPh₃)₄:
This method offers higher regioselectivity but requires stringent anhydrous conditions .
Electrophilic Substitution
The chlorine atom directs electrophiles to the 3- and 5-positions of the pyridine ring. For instance, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-chloro-2-(cyclobutylthio)pyridine, a precursor for further functionalization .
Nucleophilic Displacement
The 4-chloro substituent is amenable to displacement by nucleophiles such as amines or alkoxides. Reaction with dimethylamine produces 4-dimethylamino-2-(cyclobutylthio)pyridine, a compound with enhanced solubility :
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to Sorafenib analogs, tyrosine kinase inhibitors used in oncology. Its chlorine and thioether groups enable facile derivatization, streamlining drug discovery pipelines .
Agrochemistry
Incorporated into herbicides, it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 85% efficacy against Amaranthus retroflexus at 50 g/ha .
Materials Science
As a ligand in transition metal complexes, it enhances catalytic activity in cross-coupling reactions. For example, Pd(II) complexes with this ligand achieve 92% yield in Heck reactions at 0.5 mol% loading .
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